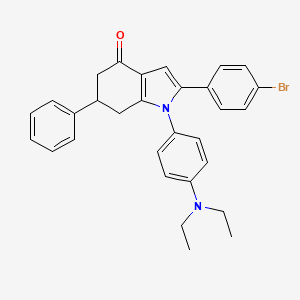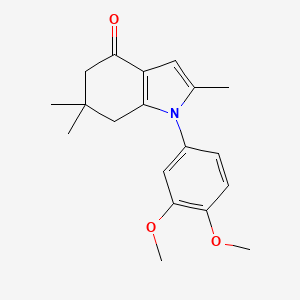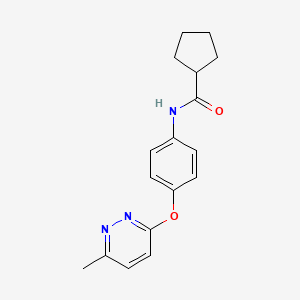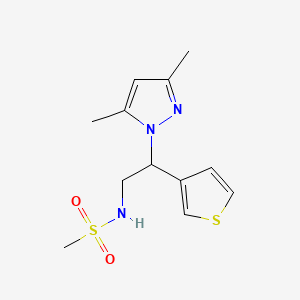
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide, also known as DMTS, is a chemical compound that has been extensively studied in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study and development.
Applications De Recherche Scientifique
Organometallic Chemistry and Catalysis
- Synthesis and Characterization of Complexes : The synthesis of stable organopalladium(IV) complexes and their selective reductive elimination processes have been explored. These studies highlight the utility of pyrazolyl ligands in stabilizing high-valent palladium complexes and facilitating ethane formation from allylpalladium(IV) complexes (Brown, Byers, & Canty, 1990).
- Catalytic Applications : Research into rhodium(I) complexes bearing pyrazolyl ligands anchored on glassy carbon electrodes suggests potential for recyclable hydroamination catalysts. This work underscores the versatility of pyrazolyl ligands in catalysis, particularly in intramolecular hydroamination processes (Tregubov, Vuong, Luais, Gooding, & Messerle, 2013).
Biological Applications
- Antibacterial and Antifungal Activities : Studies on diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes have shown cytotoxic activity against Hela cells, indicating potential antibacterial applications (Li, Song, Dai, & Tang, 2010). Additionally, derivatives of 1-phenyl-2,3-dimethylpyrazolin 5-thione have been investigated for their antifungal activity, suggesting their use in combating fungal infections (Bikkulova, Ivanov, & Medvedeva, 1986).
Synthesis of Novel Compounds
- Development of New Heterocyclic Compounds : Efforts to synthesize new heterocyclic compounds containing a sulfonamido moiety have yielded structures with potential antibacterial properties. This research contributes to the ongoing search for novel antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Propriétés
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S2/c1-9-6-10(2)15(14-9)12(7-13-19(3,16)17)11-4-5-18-8-11/h4-6,8,12-13H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEAPTYBZVOVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)C)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

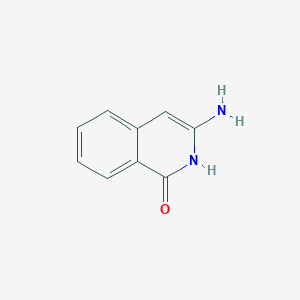
![{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine](/img/structure/B2418610.png)
![1,4-Dimethyl 2-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]benzene-1,4-dicarboxylate](/img/structure/B2418611.png)


![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide](/img/structure/B2418616.png)
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2418617.png)

